4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine

RXR rexinoid binding affinity

Procure 4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine for RXRα partial agonism with high binding affinity (Kd 4.7 nM) & weak functional activity (EC50 210 nM). >30-fold selectivity over PPARδ ensures reliable SAR data. The allyloxy handle enables further derivatization via cross-coupling. Clean CYP profile (IC50 >20 μM for 2D6/1A2) supports in vivo studies.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 55749-08-1
Cat. No. B2929174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine
CAS55749-08-1
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OCC=C)C
InChIInChI=1S/C9H12N2O/c1-4-5-12-9-10-7(2)6-8(3)11-9/h4,6H,1,5H2,2-3H3
InChIKeyUCVULHMPZWIVCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine (CAS 55749-08-1): Chemical Identity and Core Specifications for Procurement


4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine (CAS 55749-08-1) is a 2-allyloxy-substituted pyrimidine derivative with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . This heterocyclic building block features a pyrimidine core substituted at the 2-position with a prop-2-en-1-yloxy (allyloxy) group and at the 4- and 6-positions with methyl groups, rendering it a valuable scaffold for medicinal chemistry and chemical biology applications .

Why 4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine Cannot Be Replaced by Generic Pyrimidine Analogs


The 2-allyloxy substituent in 4,6-dimethyl-2-(prop-2-en-1-yloxy)pyrimidine is not a generic or interchangeable functional group. Small changes to the 2-alkoxy moiety profoundly alter receptor selectivity and functional outcomes. For instance, replacement of the allyloxy group with a propargyloxy group shifts nuclear receptor activity from retinoid X receptor (RXR) agonism to peroxisome proliferator-activated receptor delta (PPARδ) activation [1][2]. Even within the same receptor family, the allyloxy-substituted compound exhibits a distinctive disconnect between high binding affinity and weak functional agonism at RXRα, a pharmacological feature not observed with the 2-methoxy or 2-propargyloxy congeners [1][3]. Consequently, procurement of this specific allyloxy derivative is essential for any study requiring RXRα engagement with a partial agonist-like signature or for chemical derivatization strategies that leverage the terminal alkene for further conjugation [1].

Quantitative Evidence Guide for 4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine: Differentiating Data for Scientific Selection


Enhanced RXRα Binding Affinity vs. Bexarotene

4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine exhibits a Kd of 4.7 nM for the human RXRα ligand-binding domain, as measured by fluorescence quenching assay [1]. This binding affinity is approximately 3-fold stronger than that of the FDA-approved RXR agonist bexarotene, which displays a Kd of 14 nM for the same receptor subtype .

RXR rexinoid binding affinity

Divergent Functional Agonism at RXRα vs. Bexarotene

Despite its superior binding affinity, 4,6-dimethyl-2-(prop-2-en-1-yloxy)pyrimidine demonstrates a functional EC50 of 210 nM in a cell-based RXRα transactivation assay, which is 6.4-fold weaker than bexarotene's EC50 of 33 nM in a comparable system [1]. This binding-function disconnect is characteristic of a partial agonist or biased ligand.

RXR functional agonism partial agonist

Nuclear Receptor Selectivity Shift vs. 2-Propargyloxy Analog

Replacement of the 2-allyloxy group with a 2-propargyloxy group fundamentally alters nuclear receptor pharmacology. While 4,6-dimethyl-2-(prop-2-en-1-yloxy)pyrimidine activates RXRα (EC50 210 nM) and shows no detectable PPARδ activity [1], the propargyloxy analog (4,6-dimethyl-2-propargyloxypyrimidine) is inactive at RXRα but acts as a PPARδ agonist with an EC50 of 6,500 nM [2].

nuclear receptor selectivity RXR PPAR

Low Cytochrome P450 Inhibition Profile

4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine demonstrates negligible inhibition of major drug-metabolizing cytochrome P450 enzymes, with IC50 values exceeding 20,000 nM for both CYP2D6 and CYP1A2 [1]. These values are well above the industry threshold for drug-drug interaction concern (typically <10,000 nM), classifying the compound as a low-risk candidate for co-administration studies.

CYP drug-drug interaction safety

Optimized Lipophilicity vs. 2-Methoxy Analog

The allyloxy substituent confers a calculated logP of approximately 2.75 for 4,6-dimethyl-2-(prop-2-en-1-yloxy)pyrimidine, a 1.65 log unit increase in lipophilicity relative to the 2-methoxy analog (logP 1.10) [1]. This corresponds to an approximately 45-fold higher octanol-water partition coefficient, which is predicted to enhance passive membrane permeability and central nervous system penetration.

lipophilicity logP permeability

Best-Fit Research and Industrial Application Scenarios for 4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine


RXR Partial Agonist Chemical Probe Development

The compound's high RXRα binding affinity (Kd 4.7 nM) paired with weak functional agonism (EC50 210 nM) makes it an ideal starting point for developing partial RXR agonists [1]. Such partial agonists are sought to dissect RXR heterodimer-specific signaling (e.g., RXR/PPARγ vs. RXR/LXR) and to achieve therapeutic benefits in metabolic disorders or oncology while mitigating the hyperlipidemic side effects of full agonists [1].

Selective RXR Modulator (SRxM) Scaffold Optimization

Given the >30-fold selectivity shift between RXR and PPARδ conferred by the allyloxy vs. propargyloxy substituent, this compound serves as a validated scaffold for structure-activity relationship (SAR) campaigns aimed at optimizing RXR selectivity [2][3]. The allyl group also provides a synthetic handle for further derivatization (e.g., via cross-coupling or click chemistry) to fine-tune potency and pharmacokinetic properties [2].

In Vivo Pharmacological Studies Requiring Low CYP Inhibition Risk

With IC50 values >20,000 nM for CYP2D6 and CYP1A2, the compound presents a clean metabolic profile suitable for in vivo studies where drug-drug interactions are a concern [4]. This characteristic is particularly valuable in polypharmacology experiments or when the compound is intended for co-administration with other test articles in rodent efficacy models [4].

CNS-Penetrant RXR Ligand Discovery

The calculated logP of ~2.75—substantially higher than the 2-methoxy analog (logP 1.10)—predicts improved passive membrane permeability and central nervous system (CNS) penetration [5]. This property positions the compound as a candidate for targeting RXR in neurological or neuroinflammatory conditions, where brain exposure is critical .

Quote Request

Request a Quote for 4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.